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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
diaminopropanoic acid hydrobromide, a non-proteinogenic amino acid of interest in various

research and development applications. Due to the limited availability of specific spectral data

for the hydrobromide salt, this document primarily presents data for the closely related

hydrochloride salt and the free amino acid, which are expected to exhibit similar spectroscopic

behavior. This guide is intended to serve as a valuable resource for researchers in the fields of

chemistry, biochemistry, and pharmaceutical sciences.

Introduction
2,3-Diaminopropanoic acid (Dpr) is a diamino acid that serves as a crucial building block in the

synthesis of various natural products, including certain antibiotics and siderophores. Its unique

structure, featuring two amino groups, imparts interesting chemical properties and biological

activities, making it a target of study in drug development and peptide chemistry. Accurate

spectroscopic characterization is fundamental for its identification, purity assessment, and

structural elucidation in various experimental contexts. This guide summarizes the key

spectroscopic data (NMR, IR, and MS) and provides generalized experimental protocols for

their acquisition.
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Spectroscopic Data
The following tables summarize the available spectroscopic data for 2,3-diaminopropanoic acid

and its salts. It is important to note that the NMR and IR data presented are for the

hydrochloride salt, which is expected to be a close proxy for the hydrobromide salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.5 m 2H -CH₂-

~4.4 m 1H -CH-

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration. The spectrum was referenced for DL-2,3-diaminopropionic acid

monohydrochloride.

Table 2: ¹³C NMR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride

Chemical Shift (δ) ppm Assignment

Data not available in search results -CH₂-

Data not available in search results -CH-

Data not available in search results -COOH

Note: While the availability of ¹³C NMR data for the hydrochloride salt is indicated in some

databases, the specific chemical shift values were not found in the provided search results.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride
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Wavenumber (cm⁻¹) Intensity Assignment

Broad Strong
O-H stretch (Carboxylic acid),

N-H stretch (Amine)

~1700 Strong C=O stretch (Carboxylic acid)

~1600 Medium N-H bend (Amine)

~1400-1500 Medium C-H bend

Note: The IR spectrum of amino acids is characterized by broad absorptions due to hydrogen

bonding. The presented data is for the hydrochloride salt.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2,3-Diaminopropionic Acid

m/z Ion

105.066 [M+H]⁺

103.050 [M-H]⁻

Note: The mass spectrometry data is for the free 2,3-diaminopropionic acid. The hydrobromide

salt would not typically be observed in the gas phase under standard ESI or MALDI conditions;

instead, the protonated or deprotonated free amino acid is detected.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for amino acid salts like 2,3-diaminopropanoic acid hydrobromide. Specific parameters

should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve an appropriate amount of 2,3-diaminopropanoic acid
hydrobromide in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be

sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The spectral width should be set to cover the expected chemical shift range for amino

acids.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Employ a relaxation delay appropriate for quaternary carbons if present.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the KBr pellet

without the sample).
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Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The final spectrum is presented as absorbance or transmittance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2,3-diaminopropanoic acid
hydrobromide in a suitable solvent system, such as a mixture of water and acetonitrile with

a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative

ion mode).

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

or matrix-assisted laser desorption/ionization (MALDI) source.

Data Acquisition:

ESI: Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC-MS).

MALDI: Mix the sample solution with a suitable matrix solution and spot it onto a MALDI

target plate.

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.

High-resolution mass spectrometry can be used for accurate mass determination and

elemental composition analysis.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an amino

acid salt.
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Spectroscopic Analysis Workflow

Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of

2,3-diaminopropanoic acid hydrobromide. While specific data for the hydrobromide salt is

limited, the provided information for the hydrochloride salt and the free amino acid offers a

strong foundation for researchers. The outlined experimental protocols serve as a practical

starting point for obtaining high-quality spectroscopic data. The presented workflow diagram

visually summarizes the key steps involved in the analytical process, from sample preparation

to data interpretation. This guide is intended to facilitate the work of scientists and professionals

in their research and development endeavors involving this important amino acid.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2,3-
Diaminopropanoic Acid Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b097326#spectroscopic-data-nmr-
ir-ms-for-2-3-diaminopropanoic-acid-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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